Cas no 1208077-34-2 (3-Bromo-2-Chloro-1,4-Difluorobenzene)
3-Bromo-2-Chloro-1,4-Difluorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-2-Chloro-1,4-Difluorobenzene
- AKOS027371045
- FS-5997
- 1-Bromo-2-chloro-3,6-difluorobenzene
- EN300-645962
- D75963
- SCHEMBL21598620
- CS-0098676
- MFCD12922607
- 1208077-34-2
- 2-bromo-3-chloro-1,4-difluorobenzene
- IYB07734
-
- MDL: MFCD12922607
- Inchi: 1S/C6H2BrClF2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H
- InChI Key: WDSQBLDNVHUJRA-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=C(C=1Cl)F)F
Computed Properties
- Exact Mass: 225.89965g/mol
- Monoisotopic Mass: 225.89965g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 0Ų
3-Bromo-2-Chloro-1,4-Difluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 043148-1g |
1-Bromo-2-chloro-3,6-difluorobenzene |
1208077-34-2 | 95% | 1g |
£106.00 | 2022-03-01 | |
| Fluorochem | 043148-5g |
1-Bromo-2-chloro-3,6-difluorobenzene |
1208077-34-2 | 95% | 5g |
£524.00 | 2022-03-01 | |
| Fluorochem | 043148-25g |
1-Bromo-2-chloro-3,6-difluorobenzene |
1208077-34-2 | 95% | 25g |
£1885.00 | 2022-03-01 | |
| Alichem | A013028161-250mg |
2-Chloro-3,6-difluorobromobenzene |
1208077-34-2 | 97% | 250mg |
$489.60 | 2023-09-04 | |
| Alichem | A013028161-500mg |
2-Chloro-3,6-difluorobromobenzene |
1208077-34-2 | 97% | 500mg |
$855.75 | 2023-09-04 | |
| Alichem | A013028161-1g |
2-Chloro-3,6-difluorobromobenzene |
1208077-34-2 | 97% | 1g |
$1519.80 | 2023-09-04 | |
| Enamine | EN300-645962-0.05g |
2-bromo-3-chloro-1,4-difluorobenzene |
1208077-34-2 | 95.0% | 0.05g |
$19.0 | 2025-03-15 | |
| Enamine | EN300-645962-0.1g |
2-bromo-3-chloro-1,4-difluorobenzene |
1208077-34-2 | 95.0% | 0.1g |
$19.0 | 2025-03-15 | |
| Enamine | EN300-645962-0.25g |
2-bromo-3-chloro-1,4-difluorobenzene |
1208077-34-2 | 95.0% | 0.25g |
$19.0 | 2025-03-15 | |
| Enamine | EN300-645962-0.5g |
2-bromo-3-chloro-1,4-difluorobenzene |
1208077-34-2 | 95.0% | 0.5g |
$22.0 | 2025-03-15 |
3-Bromo-2-Chloro-1,4-Difluorobenzene Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 3-Bromo-2-Chloro-1,4-Difluorobenzene
Comprehensive Overview of 3-Bromo-2-Chloro-1,4-Difluorobenzene (CAS No. 1208077-34-2)
3-Bromo-2-Chloro-1,4-Difluorobenzene (CAS No. 1208077-34-2) is a halogenated aromatic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material science. Its unique molecular structure, featuring bromine, chlorine, and fluorine substituents, enables precise reactivity in cross-coupling reactions, making it a valuable building block for organofluorine chemistry. This article explores its properties, applications, and relevance to current trends like sustainable synthesis and AI-driven drug discovery.
The compound’s CAS registry number 1208077-34-2 ensures accurate identification in global chemical databases, addressing growing demand for high-purity intermediates in R&D. Recent advancements in catalysis and green chemistry have spotlighted halogenated benzenes like 3-Bromo-2-Chloro-1,4-Difluorobenzene as key substrates for C–X bond activation, a hot topic in organic synthesis optimization. Researchers increasingly leverage such compounds to develop low-energy reaction pathways, aligning with ESG goals in chemical manufacturing.
In pharmaceuticals, 1,4-Difluorobenzene derivatives are pivotal for designing bioactive molecules, particularly in kinase inhibitor and PET tracer development. The bromo-chloro-fluorine substitution pattern enhances metabolic stability, a sought-after trait in drug candidate optimization. Notably, AI tools like predictive retrosynthesis software now incorporate such halogenated motifs to accelerate lead compound identification, reflecting industry shifts toward computational chemistry.
Material scientists exploit 3-Bromo-2-Chloro-1,4-Difluorobenzene to engineer liquid crystals and OLED materials, where its electron-withdrawing effects fine-tune optoelectronic properties. With rising interest in flexible electronics, this compound’s role in π-conjugated systems garners attention. Patent analyses reveal a 20% annual growth in applications involving halogenated benzene precursors, underscoring its industrial significance.
From an analytical perspective, techniques like GC-MS and NMR spectroscopy are essential for characterizing CAS 1208077-34-2. Modern labs employ high-throughput screening to validate its purity, addressing quality concerns in contract research organizations (CROs). Environmental considerations also drive innovation, with studies exploring biodegradable halogenation methods to reduce ecological footprints—a response to tightening REACH regulations.
In summary, 3-Bromo-2-Chloro-1,4-Difluorobenzene bridges traditional chemistry and cutting-edge applications. Its versatility in medicinal chemistry, material science, and catalysis research positions it as a critical tool for solving modern challenges, from energy-efficient synthesis to personalized medicine. As industries prioritize molecular complexity and sustainability, this compound’s demand is projected to grow exponentially.
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